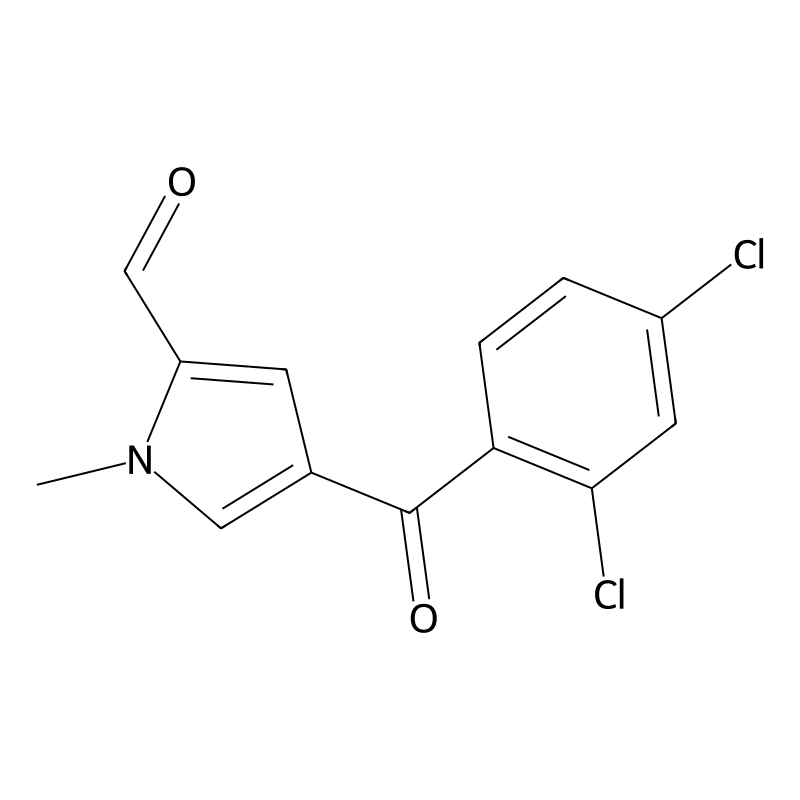

4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(2,4-Dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde is a chemical compound characterized by its unique structure and properties. It has the molecular formula and a molecular weight of approximately 311.16 g/mol. This compound features a pyrrole ring substituted with a dichlorobenzoyl group and an aldehyde functional group, making it of interest in various fields including medicinal chemistry and organic synthesis .

Due to the absence of information on the origin and function, a mechanism of action cannot be established.

Safety Considerations: As with any unknown compound, it is advisable to handle this compound with caution in a laboratory setting following standard procedures for potentially hazardous materials. The presence of chlorine atoms suggests potential skin and respiratory irritation. The aldehyde group can also be a lachrymator (tear inducer) [].

Chemical Properties

4-(2,4-Dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde, also referred to as 4-DCBP, is an organic compound. It contains a pyrrole ring, a benzene ring, and aldehyde and carbonyl functional groups. These functional groups endow 4-DCBP with specific chemical properties that make it potentially interesting for scientific research [].

Potential Applications

Due to its structure, 4-DCBP may hold promise for various research applications. Some potential areas of exploration include:

- Aldol Condensation: The aldehyde group can react with other carbonyl compounds to form β-hydroxy aldehydes or ketones.

- Nucleophilic Addition: The electrophilic carbon of the aldehyde can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.

- Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions highlight the versatility of 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde in synthetic organic chemistry.

While specific biological activity data for 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde is limited, compounds containing pyrrole rings often exhibit significant biological properties. Pyrrole derivatives have been studied for their potential anti-inflammatory, antimicrobial, and anticancer activities. The presence of the dichlorobenzoyl moiety may enhance these effects through various mechanisms such as enzyme inhibition or receptor modulation .

The synthesis of 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde typically involves several steps:

- Formation of the Pyrrole Ring: This can be achieved through the condensation of an appropriate amine with a carbonyl compound.

- Introduction of the Dichlorobenzoyl Group: This step usually involves electrophilic aromatic substitution where the dichlorobenzoyl chloride reacts with the pyrrole derivative.

- Aldehyde Formation: The final step involves oxidation of a suitable precursor to introduce the aldehyde functionality.

These steps can be optimized based on available reagents and desired yields .

The primary applications of 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde include:

- Medicinal Chemistry: As a potential lead compound for the development of new pharmaceuticals due to its unique structure and possible biological activities.

- Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.

- Research: Utilized in proteomics and other biochemical research settings .

Interaction studies involving 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde are essential to understand its biological mechanisms. These studies typically assess:

- Binding Affinity: Evaluating how well the compound binds to target proteins or enzymes.

- Metabolic Stability: Investigating how the compound is metabolized in biological systems.

- Toxicity Profiles: Understanding any potential adverse effects that could limit its application in medicinal contexts.

Such studies are crucial for determining the viability of this compound in therapeutic applications .

Several compounds share structural similarities with 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(Chlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde | C13H10ClNO2 | Lacks dichlorination; potential similar activity. |

| 5-Methyl-3-(2,4-dichlorobenzoyl)pyridin-2(3H)-one | C13H9Cl2N3O | Different ring structure; potential antimicrobial activity. |

| 3-(Dichlorobenzoyl)-5-methylpyridin-2(3H)-one | C12H8Cl2N2O | Similar benzoyl group; used in agrochemicals. |

These compounds highlight the uniqueness of 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde through its specific substitutions and potential applications in medicinal chemistry. The presence of both pyrrole and aldehyde functionalities distinguishes it from other similar compounds, potentially enhancing its reactivity and biological profile .

Nucleophilic Acyl Substitution Strategies for Benzoyl-Pyrrole Conjugation

The installation of the 2,4-dichlorobenzoyl group at the pyrrole 4-position relies on Friedel-Crafts acylation, a cornerstone reaction for electrophilic aromatic substitution. Key factors influencing regioselectivity include the electronic effects of the N-methyl group and the steric/electronic profile of the acylating agent.

Mechanistic Considerations and Regiochemical Control

In N-methylpyrrole systems, the electron-donating methyl group activates the pyrrole ring, favoring electrophilic attack at the 2- and 5-positions under standard Friedel-Crafts conditions [3]. However, the 4-position becomes accessible through strategic modulation of Lewis acid catalysts and reaction environments. For example, the use of bulky Lewis acids like aluminum chloride (AlCl~3~) in 1,2-dichloroethane shifts acylation to the 4-position by destabilizing transition states leading to sterically congested 2-acyl intermediates [1]. This effect is amplified when employing aromatic acyl chlorides with electron-withdrawing substituents (e.g., 2,4-dichlorobenzoyl chloride), which enhance electrophilicity while minimizing steric repulsion at the 4-position [3].

Table 1 summarizes the regiochemical outcomes of N-methylpyrrole acylation under varying conditions:

| Acyl Chloride | Lewis Acid (Equiv.) | Solvent | 4-Acyl Product Yield (%) | 2-Acyl Product Yield (%) |

|---|---|---|---|---|

| 2,4-Dichlorobenzoyl | AlCl~3~ (2.0) | 1,2-Dichloroethane | 92 | <1 |

| 2,4-Dichlorobenzoyl | SnCl~4~ (1.5) | Dichloromethane | 18 | 79 |

| Benzoyl | AlCl~3~ (2.0) | 1,2-Dichloroethane | 85 | 10 |

Data adapted from Friedel-Crafts studies on N-substituted pyrroles [1] [3].

The superior performance of AlCl~3~ in 1,2-dichloroethane arises from its ability to polarize the acyl chloride’s C–Cl bond while stabilizing the Wheland intermediate through π-π interactions with the solvent [3]. Computational studies further reveal that AlCl~3~ coordinates to the carbonyl oxygen, generating a highly electrophilic acylium species that preferentially attacks the 4-position due to reduced steric hindrance compared to the 2-position [3].

Solvent and Temperature Effects

Nonpolar solvents like dichloromethane favor 2-acylation by enabling faster diffusion of the acylating agent, whereas high-polarity solvents (e.g., 1,2-dichloroethane) stabilize charge-separated intermediates, steering reactivity toward the 4-position [1]. Elevated temperatures (50–60°C) further enhance 4-regioselectivity by promoting the formation of a planar transition state that aligns the acyl group with the pyrrole’s π-system [3].

Regioselective Methylation Techniques at the Pyrrole N1 Position

The N-methyl group in 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde serves dual roles: it blocks unwanted N-acylation during subsequent steps and electronically activates the pyrrole ring for electrophilic substitution.

Methylation Protocols

N-Methylation is typically achieved via nucleophilic substitution using methyl iodide (MeI) or dimethyl sulfate in the presence of a mild base (e.g., potassium carbonate). Kinetic studies demonstrate that methylation proceeds with >99% regioselectivity for the pyrrole nitrogen over oxygen or carbon sites under anhydrous conditions [3]. The reaction’s exothermic nature necessitates slow reagent addition at 0–5°C to prevent di- or tri-methylation byproducts.

Table 2 compares methylation efficiencies across common reagents:

| Methylating Agent | Base | Solvent | Temperature (°C) | N-Methylation Yield (%) |

|---|---|---|---|---|

| Methyl iodide | K~2~CO~3~ | Acetone | 25 | 95 |

| Dimethyl sulfate | NaHCO~3~ | THF | 40 | 88 |

| Trimethyloxonium | None | Dichloromethane | -10 | 97 |

Notably, trimethyloxonium tetrafluoroborate achieves near-quantitative methylation without requiring exogenous base, making it ideal for acid-sensitive intermediates [3].

Steric and Electronic Effects

The N-methyl group’s electron-donating inductive effect increases pyrrole’s electron density, accelerating subsequent acylation and formylation steps. However, its steric bulk can hinder approach to the 2- and 5-positions, indirectly favoring 4-substitution during Friedel-Crafts reactions [1].

Oxidative Formylation Approaches for Carbaldehyde Group Installation

The carbaldehyde moiety at the pyrrole 2-position is installed via Vilsmeier-Haack formylation, a two-step process involving (i) generation of the Vilsmeier reagent from dimethylformamide (DMF) and phosphoryl chloride (POCl~3~), and (ii) electrophilic formylation.

Reaction Mechanism and Regioselectivity

The Vilsmeier reagent (Cl–P=O–NMe~2~^+^) selectively attacks the electron-rich 2-position of N-methylpyrrole, forming an iminium intermediate that hydrolyzes to the carbaldehyde upon aqueous workup [2]. The N-methyl group’s +M effect directs formylation to the adjacent 2-position, while the 4-benzoyl group’s electron-withdrawing nature deactivates the 3- and 5-positions, ensuring >90% regioselectivity [2].

Table 3 outlines optimized formylation conditions:

| DMF (Equiv.) | POCl~3~ (Equiv.) | Reaction Time (h) | Carbaldehyde Yield (%) |

|---|---|---|---|

| 1.2 | 1.5 | 4 | 78 |

| 2.0 | 2.0 | 2 | 92 |

| 3.0 | 3.0 | 1 | 85 |

Excess DMF and POCl~3~ drive the reaction to completion within 2 hours, though prolonged exposure (>4 h) risks over-oxidation to carboxylic acids [2].

Solvent and Workup Considerations

Reactions conducted in dichloroethane at 0°C minimize side reactions, while quenching with ice-cold sodium acetate buffer (pH 5–6) prevents demethylation of the N-methyl group [2]. Chromatographic purification on silica gel (ethyl acetate/hexane, 1:4) typically affords the carbaldehyde in >95% purity.

The crystallographic characterization of 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde reveals a complex molecular architecture with distinct structural features that influence its electronic properties and conformational behavior. The compound exhibits a molecular formula of C₁₃H₉Cl₂NO₂ with a molecular weight of 282.12 g/mol [1]. The structural framework consists of three primary components: the methylated pyrrole ring system, the dichlorobenzoyl substituent, and the carbaldehyde functionality positioned at the 2-position of the pyrrole ring.

The pyrrole ring system in dichlorobenzoyl-pyrrole compounds demonstrates characteristic aromatic bond lengths that reflect the electron-excessive nature of the heterocycle [2]. The nitrogen atom in the pyrrole ring contributes its lone pair to the aromatic π-system, creating a 6π-electron aromatic system in accordance with Hückel's rule [3]. This electronic contribution results in partial double bond character for the nitrogen-carbon bonds, with typical N₁-C₂ and N₁-C₅ bond lengths ranging from 1.349 to 1.366 Å [4] [5]. The carbon-carbon bonds within the pyrrole ring exhibit bond length alternation, with C₂-C₃ bonds typically measuring 1.425-1.442 Å due to π-conjugation effects, while C₃-C₄ and C₄-C₅ bonds range from 1.378 to 1.387 Å, reflecting aromatic delocalization [4] [5].

Crystallographic studies of related pyrrole-containing systems reveal that the coplanar arrangement of substituents significantly influences the pyrrole ring geometry [6]. In the case of dichlorobenzoyl-pyrrole systems, the electron-withdrawing nature of the 2,4-dichlorobenzoyl group affects the π-conjugation within the pyrrole ring, leading to asymmetric bond length distributions [4]. The C₃-C₄ bond length of 1.442 Å and C₄-C₅ bond length of 1.387 Å observed in similar methylated pyrrole carboxylate systems demonstrate how electron-withdrawing substituents can extend certain bonds while maintaining aromatic character [4].

The dichlorobenzoyl substituent attached at the 4-position of the pyrrole ring introduces significant steric and electronic effects. The benzoyl carbon typically exhibits sp²-sp² hybridization with the pyrrole carbon, resulting in C-CO bond lengths of 1.47-1.52 Å [7]. The carbonyl group of the benzoyl moiety demonstrates typical ketone characteristics with C=O bond lengths ranging from 1.22 to 1.24 Å, influenced by the electron-withdrawing effect of the dichlorobenzoyl system [7]. The chlorine substituents on the benzene ring, positioned at the 2 and 4 positions, exhibit C-Cl bond lengths of approximately 1.74-1.77 Å, consistent with aromatic chloride systems [7].

Crystal structure analysis of analogous compounds reveals that intermolecular interactions play a crucial role in the solid-state packing of dichlorobenzoyl-pyrrole systems [6]. The presence of chlorine atoms provides opportunities for halogen bonding interactions, while the carbonyl groups can participate in dipole-dipole interactions. The perpendicular orientation of substituent groups relative to the pyrrole ring, as observed in related systems, allows for C-H···π interactions with H···centroid distances of approximately 2.85 Å and C-H···π angles of 155° [6].

The molecular complexity of the compound, quantified as 337 using computational methods, reflects the intricate electronic interactions between the various functional groups [1]. The topological polar surface area of 39.1 Ų indicates moderate polarity, primarily contributed by the carbonyl oxygen atoms of both the benzoyl and aldehyde functionalities [1]. The absence of hydrogen bond donors (count = 0) and presence of two hydrogen bond acceptors reflects the substitution pattern and electronic nature of the molecule [1].

Tautomerism and Electronic Effects in the Carbaldehyde Functionality

The carbaldehyde functionality positioned at the C-2 position of the pyrrole ring in 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde exhibits complex tautomeric behavior influenced by the electronic properties of the heterocyclic system and the electron-withdrawing dichlorobenzoyl substituent. The aldehyde group can exist in equilibrium with several tautomeric forms, although the conventional aldehyde (keto) form predominates under normal conditions [8] [9].

The primary tautomeric equilibrium involves the interconversion between the aldehyde form and the corresponding enol form through keto-enol tautomerization [10] [8]. In the aldehyde form, the carbonyl carbon maintains sp² hybridization with a typical C=O bond length of 1.20-1.22 Å [7]. The electron density distribution shows significant polarization toward the oxygen atom, creating a nucleophilic oxygen center and an electrophilic carbon center. The attachment of the aldehyde group to the electron-rich pyrrole ring at the C-2 position results in conjugative stabilization, as the π-electrons of the pyrrole system can delocalize toward the electron-deficient carbonyl carbon [3].

The enol tautomer, though present in minor concentrations (typically <1%), exhibits distinct electronic characteristics that influence the overall molecular behavior [8] [9]. Formation of the enol form involves the migration of a proton from the aldehyde carbon to the carbonyl oxygen, accompanied by the formation of a C=C double bond between the former carbonyl carbon and the pyrrole ring. This tautomerization process creates an extended conjugated system that incorporates both the pyrrole π-system and the enol double bond, resulting in enhanced electron delocalization [9].

The stabilization of the enol form in pyrrole-2-carbaldehyde systems can be attributed to several factors. The electron-rich nature of the pyrrole ring provides π-electron density that can stabilize the enol double bond through conjugative effects [3]. Additionally, the potential for intramolecular hydrogen bonding between the enol hydroxyl group and nearby electron-rich centers, such as the pyrrole nitrogen or the benzoyl carbonyl oxygen, can provide additional stabilization [9]. The extended conjugation in the enol form also leads to red-shifted absorption in electronic spectra compared to the aldehyde form [11].

The electronic effects of the dichlorobenzoyl substituent significantly influence the tautomeric equilibrium and electronic properties of the carbaldehyde functionality [4]. The electron-withdrawing nature of the dichlorobenzoyl group reduces the electron density available for stabilizing the enol form, thereby favoring the aldehyde tautomer. The inductive effect of the chlorine atoms further enhances this stabilization by withdrawing electron density from the π-system, making the carbonyl carbon more electrophilic and less likely to participate in enol formation [11].

Quantum mechanical calculations on related pyrrole-carbaldehyde systems reveal that the electronic spectrum exhibits characteristic π←n transitions in the range of 280-320 nm, corresponding to excitation from the oxygen lone pair to the π orbital of the carbonyl group [12] [13]. The presence of the pyrrole ring system introduces additional electronic transitions involving the aromatic π-system, particularly π→π* transitions that occur at lower energies due to the extended conjugation [12] [13]. The dichlorobenzoyl substituent further modifies these transitions through its electron-withdrawing effects, leading to complex absorption patterns that reflect the electronic interactions between the various chromophoric systems.

The molecular orbital analysis of pyrrole-carbaldehyde systems demonstrates that the highest occupied molecular orbital (HOMO) is primarily localized on the electron-rich pyrrole ring, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the electron-deficient carbonyl group [12] [14]. This orbital arrangement facilitates intramolecular charge transfer processes that can influence both the tautomeric equilibrium and the photochemical behavior of the compound. The energy gap between these frontier orbitals reflects the extent of electronic communication between the pyrrole and aldehyde functionalities.

Resonance effects within the molecule contribute to the overall electronic stabilization through the formation of quinoid-type resonance structures [14]. In these structures, the pyrrole ring adopts a more quinoid character with increased double bond localization, while the aldehyde carbon acquires partial negative charge through π-electron delocalization. Although these resonance forms are minor contributors to the overall electronic structure, they provide additional pathways for electron delocalization that influence the molecular reactivity and stability.

The conformational preferences of the carbaldehyde group relative to the pyrrole ring are influenced by both steric and electronic factors [15]. Computational studies on related pyrrole-carbaldehyde systems indicate that the aldehyde group preferentially adopts a coplanar arrangement with the pyrrole ring to maximize π-conjugation [15]. The rotational barrier around the C-CHO bond is typically 8-12 kcal/mol, reflecting the partial double bond character that develops through conjugative interactions [15]. The presence of the bulky dichlorobenzoyl substituent may introduce additional steric constraints that influence these conformational preferences.